![molecular formula C24H22FN5O3S B2577545 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105202-89-8](/img/structure/B2577545.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22FN5O3S and its molecular weight is 479.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on compounds structurally related to the one has demonstrated significant anticancer activity. For instance, studies have shown that certain fluoro substituted benzo[b]pyran derivatives exhibit anti-lung cancer activity at low concentrations compared to reference drugs, suggesting a potential pathway for the development of novel anticancer agents (Hammam et al., 2005). Furthermore, the synthesis of novel N-substituted acetamide derivatives has been explored for their anti-inflammatory and antitumor activities, indicating the versatility of this chemical framework in therapeutic development (Sunder & Maleraju, 2013).
Antioxidant Activity
The exploration of pyrazole-acetamide derivatives for their antioxidant properties has revealed significant activity, which is critical for mitigating oxidative stress related to various chronic diseases, including neurodegenerative disorders (Chkirate et al., 2019). This suggests that derivatives of the specified compound could potentially serve as antioxidants.
Anti-HIV Activity
Derivatives of the mentioned compound have been synthesized and evaluated for their anti-HIV-1 activity. Certain compounds have shown promising results, with median effective concentration (EC50) values less than 20 μM, highlighting the potential of these compounds in HIV-1 therapy (Aslam et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel thiazole derivatives, incorporating a pyrazole moiety, have demonstrated significant antimicrobial and antifungal activities. This indicates the broad-spectrum potential of compounds within this chemical space for addressing resistant strains of bacteria and fungi (Saravanan et al., 2010).
Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This highlights the potential use of such compounds in neuroinflammation positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of neurodegenerative diseases (Damont et al., 2015).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-14(2)22-18-12-26-30(17-6-3-15(25)4-7-17)23(18)24(29-28-22)34-13-21(31)27-16-5-8-19-20(11-16)33-10-9-32-19/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMXRKAQDPQFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2577464.png)
![(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2577466.png)
![2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide](/img/structure/B2577467.png)
![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)
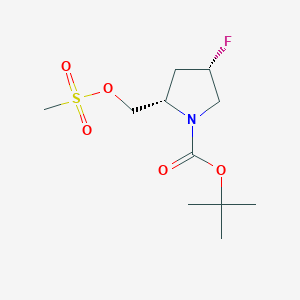
![N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2577472.png)
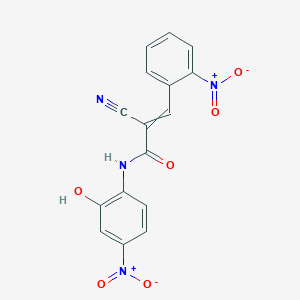
![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)
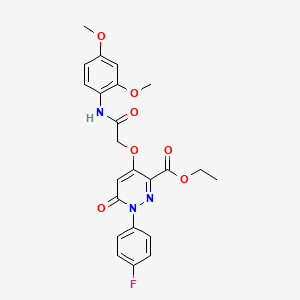

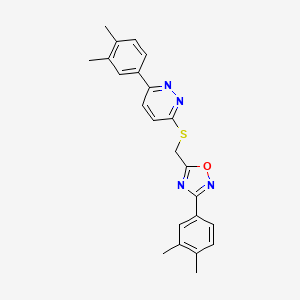
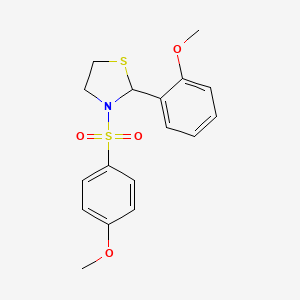
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2577484.png)